molecular formula C12H12ClNO2 B13129290 6-(3-Chloropropoxy)isoquinolin-1(2H)-one

6-(3-Chloropropoxy)isoquinolin-1(2H)-one

Cat. No.: B13129290
M. Wt: 237.68 g/mol
InChI Key: UVLFYDFWYMHGDF-UHFFFAOYSA-N
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Description

6-(3-Chloropropoxy)isoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a 3-chloropropoxy group attached to the sixth position of the isoquinoline ring and a carbonyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloropropoxy)isoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline as the core structure.

    Chloropropylation: The isoquinoline undergoes a chloropropylation reaction where a 3-chloropropyl group is introduced. This can be achieved using 3-chloropropanol and a suitable catalyst under controlled conditions.

    Oxidation: The resulting intermediate is then oxidized to introduce the carbonyl group at the first position, forming the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloropropoxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield isoquinolin-1(2H)-one and 3-chloropropanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the isoquinoline ring.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Isoquinolin-1(2H)-one and 3-chloropropanol.

Scientific Research Applications

6-(3-Chloropropoxy)isoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-Chloropropoxy)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Bromopropoxy)isoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of chlorine.

    6-(3-Methoxypropoxy)isoquinolin-1(2H)-one: Contains a methoxy group instead of a chlorine atom.

    6-(3-Hydroxypropoxy)isoquinolin-1(2H)-one: Features a hydroxy group in place of the chlorine atom.

Uniqueness

6-(3-Chloropropoxy)isoquinolin-1(2H)-one is unique due to the presence of the 3-chloropropoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in specific substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

6-(3-chloropropoxy)-2H-isoquinolin-1-one

InChI

InChI=1S/C12H12ClNO2/c13-5-1-7-16-10-2-3-11-9(8-10)4-6-14-12(11)15/h2-4,6,8H,1,5,7H2,(H,14,15)

InChI Key

UVLFYDFWYMHGDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1OCCCCl

Origin of Product

United States

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